N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
Description
Properties
IUPAC Name |
2-[methyl-(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S2/c1-13(6-10(14)15)11-12-8-4-3-7(19(2,16)17)5-9(8)18-11/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTLCOOQWNCZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and methyl iodide under basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced by reacting the benzothiazole derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Glycine Moiety: The final step involves the coupling of the methylsulfonyl-benzothiazole intermediate with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of various substituted benzothiazole derivatives
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine exhibit potential anticancer properties. Studies have focused on their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of benzothiazole have been shown to target specific pathways involved in cancer cell proliferation, making them candidates for further development as chemotherapeutic agents .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress may contribute to its protective role against neuronal damage .
Agricultural Applications
1. Herbicide Development
this compound has been explored as a potential herbicide. Its sulfonamide group enhances its efficacy against specific weed species while minimizing harm to crops. Field trials have demonstrated its effectiveness in controlling resistant weed populations without adversely affecting non-target plants .
2. Plant Growth Regulation
The compound may also serve as a plant growth regulator, influencing various physiological processes such as seed germination and root development. Research has shown that it can enhance plant resilience to environmental stressors, thereby improving crop yields under adverse conditions .
Material Science Applications
1. Polymer Synthesis
In material science, this compound has been utilized in the synthesis of specialty polymers. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing properties like thermal stability and mechanical strength .
2. Coatings and Adhesives
The compound's properties make it suitable for use in coatings and adhesives that require high durability and resistance to environmental factors. Research has indicated that incorporating this compound into formulations can significantly improve adhesion and longevity of the products .
Case Studies
Mechanism of Action
The mechanism of action of N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine and its analogs:
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- Methylsulfonyl (-SO₂CH₃) : Introduces polarity and hydrogen-bonding capacity, improving aqueous solubility. The 6-position minimizes steric hindrance compared to the 4-isomer .
Biological Activity
N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine is a synthetic compound notable for its unique structural features, including a benzothiazole ring and a methylsulfonyl group. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C11H12N2O4S2
- Molecular Weight : 300.35 g/mol
- CAS Number : 1352999-32-6
The compound's structure allows it to interact with biological targets effectively, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with carbon disulfide and methyl iodide under basic conditions.
- Introduction of the Methylsulfonyl Group : The benzothiazole derivative is reacted with methylsulfonyl chloride in the presence of a base like triethylamine.
- Attachment of the Glycine Moiety : The final step involves coupling the methylsulfonyl-benzothiazole intermediate with glycine using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
This compound exhibits its biological activity primarily through interaction with specific enzymes or receptors. The compound can modulate enzyme activity by binding to active sites or altering conformations, which may lead to various biochemical effects such as:
- Inhibition of Enzymatic Activity : It has been investigated for its potential to inhibit enzymes involved in inflammatory processes.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against certain bacterial strains .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound can have significant anti-inflammatory effects. For instance, studies have shown that benzothiazole derivatives can suppress pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in various models of inflammation .
Antimicrobial Activity
The compound has been explored for its potential as an antimicrobial agent. It was found to exhibit inhibitory effects against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their resistance to conventional antibiotics .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Anti-inflammatory Mechanisms :
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methyl-N-(methylsulfonyl)glycine | Lacks benzothiazole ring | Limited antimicrobial activity |
| Sulfonamide-based Indole Analogs | Different core structure | Moderate anti-inflammatory effects |
This compound stands out due to its unique combination of functional groups that enhance its biological properties compared to simpler analogs.
Q & A
(Basic) What are the recommended synthetic routes for N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves coupling reactions between functionalized benzothiazole precursors and glycine derivatives. For example:
Benzothiazole Functionalization: Introduce methylsulfonyl groups at the 6-position of 1,3-benzothiazole via sulfonation or oxidation of thioether intermediates.
Glycine Coupling: React the modified benzothiazole with N-methylglycine (sarcosine) using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond .
Purification: Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
Optimization Tips: Monitor reaction progress via TLC or HPLC-MS. Control temperature to minimize byproducts like over-sulfonated derivatives .
(Basic) How should researchers approach structural elucidation of this compound using crystallography or spectroscopy?
Methodological Answer:
Combine multiple techniques:
X-ray Crystallography: Grow single crystals via slow evaporation (solvent: DMSO/water). Use SHELXL (via SHELX suite) for refinement, leveraging the methylsulfonyl group’s heavy atom effect for phasing .
NMR Spectroscopy: Confirm methyl groups (¹H NMR: δ ~3.0–3.5 ppm for N–CH₃; δ ~3.8 ppm for SO₂–CH₃) and benzothiazole aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR identifies carbonyl (δ ~170 ppm) and sulfonyl carbons (δ ~45 ppm) .
Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ peaks matching theoretical molecular weight (C₁₁H₁₃N₂O₄S₂: ~317 g/mol).
(Advanced) What strategies are effective in analyzing structure-activity relationships (SAR) for benzothiazole-containing glycine derivatives?
Methodological Answer:
Electron-Withdrawing Modifications: Replace methylsulfonyl with nitro or trifluoromethyl groups (see ) to assess electronic effects on bioactivity.
Positional Isomerism: Synthesize analogues with substituents at the 4- or 5-position of benzothiazole to evaluate steric impacts .
Biological Assays: Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC₅₀ values. Use molecular docking (AutoDock Vina) to correlate activity with binding affinity .
(Advanced) How can solubility challenges be addressed in in vitro assays for this compound?
Methodological Answer:
Derivatization: Convert the glycine moiety to a sodium salt (e.g., replace –COOH with –COONa) to enhance aqueous solubility, as seen in sodium palmitoyl sarcosinate formulations .
Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents.
Surfactant-Assisted Delivery: Incorporate nonionic surfactants (e.g., Tween-80) in cell culture media to stabilize hydrophobic compounds .
(Advanced) What computational methods are suitable for modeling the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT): Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G* basis set) to predict reactivity and charge distribution.
Molecular Dynamics (MD): Simulate solvation behavior in water or lipid bilayers (GROMACS) to assess membrane permeability.
Docking Studies: Map electrostatic potential surfaces to identify binding hotspots for target proteins (e.g., benzothiazole’s sulfonyl group as a hydrogen bond acceptor) .
(Advanced) How to resolve contradictions in pharmacological data across studies involving this compound?
Methodological Answer:
Purity Verification: Re-analyze batches via HPLC-UV/HRMS. Impurities like unreacted benzothiazole precursors (e.g., 6-thiomethyl derivatives) may skew results .
Assay Standardization: Replicate studies using identical buffer conditions (pH, ionic strength) and cell lines (e.g., HEK293 vs. HeLa).
Orthogonal Assays: Validate findings with both enzymatic (e.g., fluorescence-based) and cellular (e.g., Western blot) readouts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
